5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester
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Overview
Description
5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenylmethoxycarbonylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic routes often include the use of protecting groups to ensure the selective reaction of functional groups. Common reaction conditions involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like tert-butyl chloroformate . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The keto group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and amides.
Scientific Research Applications
5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Compared to other similar compounds, 5-Amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid tert-butyl ester stands out due to its unique combination of functional groups. Similar compounds include:
Levulinic acid butyl ester: Shares the keto group but lacks the amino and phenylmethoxycarbonylamino groups.
N-Phenylacetyl-L-glutamic acid tert-butyl ester: Contains similar functional groups but differs in the overall structure and reactivity
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
106571-82-8 |
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Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-14(20)10-9-13(15(18)21)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22) |
InChI Key |
FVASJFMQBNYNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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